molecular formula C23H22N4O2 B3313680 1-(indolin-1-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone CAS No. 946382-09-8

1-(indolin-1-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

Cat. No. B3313680
CAS RN: 946382-09-8
M. Wt: 386.4 g/mol
InChI Key: URMJCLPNTIMVLT-UHFFFAOYSA-N
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Description

1-(indolin-1-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a chemical compound that has been gaining attention from researchers due to its potential applications in scientific research. This compound is commonly referred to as IIOE and has been found to have various biochemical and physiological effects. The purpose of

Mechanism of Action

Target of Action

The primary target of this compound is α-glucosidase , an enzyme that plays a crucial role in regulating blood glucose by breaking down oligosaccharides and disaccharides to α-glucose .

Mode of Action

This compound acts as a non-competitive inhibitor of α-glucosidase . This means it binds to a site on the enzyme other than the active site, changing the enzyme’s shape and preventing it from effectively catalyzing its reaction.

Biochemical Pathways

By inhibiting α-glucosidase, the compound interferes with the breakdown of carbohydrates into glucose in the digestive tract. This results in a slower and lower rise in blood glucose following meals, which can be beneficial in the management of certain conditions such as type 2 diabetes .

Pharmacokinetics

The compound’s molecular weight (1612 g/mol) and estimated boiling point (28751°C) suggest it may have favorable bioavailability .

Result of Action

The inhibition of α-glucosidase by this compound can lead to a reduction in postprandial hyperglycemia (high blood sugar after meals), which is a common issue in individuals with type 2 diabetes . This can help manage blood glucose levels and potentially reduce the risk of complications associated with diabetes.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-15(2)22-24-25-23(29-22)20-13-17-8-4-6-10-19(17)27(20)14-21(28)26-12-11-16-7-3-5-9-18(16)26/h3-10,13,15H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMJCLPNTIMVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(indolin-1-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(indolin-1-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
Reactant of Route 2
1-(indolin-1-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
Reactant of Route 3
1-(indolin-1-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
Reactant of Route 4
1-(indolin-1-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
Reactant of Route 5
1-(indolin-1-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
Reactant of Route 6
1-(indolin-1-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

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